Cas no 460363-33-1 (2-[(2-Methoxyethyl)amino]nicotinic acid)
![2-[(2-Methoxyethyl)amino]nicotinic acid structure](https://ja.kuujia.com/scimg/cas/460363-33-1x500.png)
2-[(2-Methoxyethyl)amino]nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(2-Methoxyethyl)amino]nicotinic acid
- 3-Pyridinecarboxylicacid,2-[(2-methoxyethyl)amino]-(9CI)
- 2-(2-methoxyethylamino)pyridine-3-carboxylic acid
- SB54813
- 2-[(2-METHOXYETHYL)AMINO]NICOTINICACID
- 460363-33-1
- AKOS000214308
-
- MDL: MFCD03114315
- インチ: InChI=1S/C9H12N2O3/c1-14-6-5-11-8-7(9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13)
- InChIKey: VTHFDVOFWPIYPB-UHFFFAOYSA-N
- ほほえんだ: COCCNC1=C(C=CC=N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 196.085
- どういたいしつりょう: 196.085
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-[(2-Methoxyethyl)amino]nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11121405-5g |
2-[(2-Methoxyethyl)amino]nicotinic acid |
460363-33-1 | 95+% | 5g |
$499 | 2024-07-17 | |
Matrix Scientific | 052997-500mg |
2-[(2-Methoxyethyl)amino]nicotinic acid |
460363-33-1 | 500mg |
$237.00 | 2023-09-09 | ||
Matrix Scientific | 052997-2.5g |
2-[(2-Methoxyethyl)amino]nicotinic acid |
460363-33-1 | 2.5g |
$720.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651791-5g |
2-((2-Methoxyethyl)amino)nicotinic acid |
460363-33-1 | 98% | 5g |
¥5236.00 | 2024-05-12 |
2-[(2-Methoxyethyl)amino]nicotinic acid 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
2-[(2-Methoxyethyl)amino]nicotinic acidに関する追加情報
Professional Introduction to 2-[(2-Methoxyethyl)amino]nicotinic Acid (CAS No. 460363-33-1)
2-[(2-Methoxyethyl)amino]nicotinic acid, with the chemical identifier CAS No. 460363-33-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a nicotinic acid backbone modified with a (2-methoxyethyl)amino group, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further research and development.
The molecular structure of 2-[(2-Methoxyethyl)amino]nicotinic acid consists of a pyridine ring connected to a carboxylic acid group, with an amine substituent attached to the second carbon of the pyridine ring. The (2-methoxyethyl)amino group introduces a hydrophilic and flexible side chain, which can influence the compound's solubility, binding affinity, and overall pharmacokinetic properties. This structural feature makes it particularly relevant for designing molecules that interact with biological targets in a specific manner.
In recent years, there has been growing interest in nicotinic acid derivatives due to their potential applications in the treatment of various diseases. Nicotinic acid, also known as niacin, is well-known for its cholesterol-lowering effects and its role in modulating lipid metabolism. Derivatives of nicotinic acid have been explored for their potential anti-inflammatory, antioxidant, and neuroprotective properties. Among these derivatives, 2-[(2-Methoxyethyl)amino]nicotinic acid stands out due to its unique structural configuration and its predicted interactions with biological receptors.
One of the most notable aspects of 2-[(2-Methoxyethyl)amino]nicotinic acid is its potential as an agonist or antagonist for nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed throughout the nervous system and play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and cognitive function. Modulating nAChR activity has been implicated in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The (2-methoxyethyl)amino group in 2-[(2-Methoxyethyl)amino]nicotinic acid may enhance its ability to interact with these receptors, potentially leading to novel therapeutic strategies.
Recent studies have also highlighted the potential of nicotinic acid derivatives in modulating inflammatory responses. Inflammation is a key factor in the pathogenesis of many chronic diseases, including cardiovascular disease, diabetes, and autoimmune disorders. Nicotinic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammatory processes. The structural features of 2-[(2-Methoxyethyl)amino]nicotinic acid, particularly the presence of the (2-methoxyethyl)amino group, may contribute to its anti-inflammatory properties by enhancing its interactions with target enzymes and receptors involved in inflammation.
The synthesis of 2-[(2-Methoxyethyl)amino]nicotinic acid presents an interesting challenge due to the need to introduce both the nicotinic acid core and the (2-methoxyethyl)amino group in a controlled manner. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing such derivatives. For instance, multi-step reactions involving nucleophilic substitution, reduction, and functional group transformations can be employed to construct the desired molecular framework. These synthetic strategies not only improve yield but also allow for modifications that fine-tune the biological activity of the compound.
The pharmacokinetic properties of 2-[(2-Methoxyethyl)amino]nicotinic acid are another critical aspect that needs to be evaluated. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be considered to ensure that the compound reaches its target site of action effectively. Computational modeling techniques have been increasingly used to predict these properties before conducting expensive experimental studies. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how 2-[(2-Methoxyethyl)amino]nicotinic acid interacts with biological membranes and enzymes.
In conclusion, 2-[(2-Methoxyethyl)amino]nicotinic acid (CAS No. 460363-33-1) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further research into modulating nAChR activity and inflammatory responses. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for complex diseases.
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